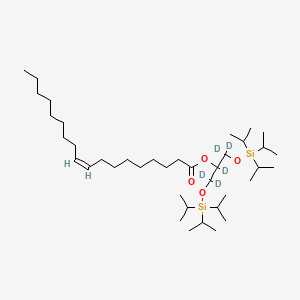

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5

Description

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 (CAS: 1331658-79-7) is a deuterated glycerol derivative with a molecular formula of C₃₉H₇₅D₅O₄Si₂ and a molecular weight of 674.25 g/mol . This compound features two triisopropylsilyl (TIPS) groups protecting the hydroxyl positions at the 1- and 3-positions of the glycerol backbone, while the 2-position is substituted with an oleoyl chain (C18:1). The deuterium labeling (d5) indicates selective deuteration at five hydrogen sites, typically employed to enhance stability and utility in analytical applications such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies .

As a controlled product, it requires specialized handling, including permits or biosafety level (BSL) certifications, and has a short shelf life due to its deuterated and silylated structure . Its synthesis is typically made-to-order, reflecting its niche applications in lipidomics and metabolic tracer research .

Propriétés

IUPAC Name |

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21-/i30D2,31D2,38D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLGUYRKBNBNIX-UUQFUAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[Si](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 involves the protection of glycerol’s hydroxyl groups with triisopropylsilyl groups, followed by the esterification of the remaining hydroxyl group with oleic acid. The reaction typically requires the use of reagents such as triisopropylsilyl chloride and oleic acid, along with catalysts like pyridine or imidazole to facilitate the protection and esterification reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and isotopic labeling.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 undergoes various chemical reactions, including:

Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The oleoyl group can be reduced to form saturated derivatives.

Substitution: The triisopropylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used to remove the triisopropylsilyl groups.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated glycerol derivatives.

Substitution: Glycerol derivatives with different protective or functional groups.

Applications De Recherche Scientifique

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is widely used in scientific research, including:

Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.

Biology: In metabolic studies to trace the incorporation and transformation of glycerol in biological systems.

Medicine: For imaging and diagnostic purposes, particularly in studies involving lipid metabolism and related disorders.

Industry: As a standard for quality control in the production of deuterium-labeled compounds.

Mécanisme D'action

The compound exerts its effects primarily through its stable isotope labeling, which allows researchers to track its incorporation and transformation in various systems. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, enabling detailed studies of metabolic pathways and reaction mechanisms. The molecular targets and pathways involved depend on the specific application, such as lipid metabolism in biological studies.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations:

Molecular Weight and Complexity: The target compound’s molecular weight (674.25 g/mol) is significantly higher than non-silylated analogs (e.g., 2-Arachidonyl Glycerol-d5 at 383.58 g/mol) due to the bulky TIPS groups and oleoyl chain .

Functional Modifications :

- TIPS Groups : Unlike simpler glycerol esters (e.g., 2-Palmitoyl-rac-glycerol), the TIPS groups provide steric protection of hydroxyls, enhancing stability against hydrolysis and oxidation .

- Deuterium Labeling : Both the target compound and 2-Arachidonyl Glycerol-d5 use deuterium for isotopic tracing, but the former’s deuterium is position-specific, whereas the latter’s is distributed across the arachidonyl chain .

- Isotopic vs. Silylation : Glycerol-1,3-¹³C₂ employs ¹³C for metabolic studies, contrasting with the deuterium/TIPS combination in the target compound, which prioritizes analytical detectability and synthetic versatility .

Stability and Handling

- The TIPS groups in 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 confer superior chemical stability compared to unprotected glycerol derivatives (e.g., 2-Palmitoyl-rac-glycerol), which are prone to ester hydrolysis . However, its short shelf life and freight restrictions necessitate careful storage planning .

- In contrast, phosphocholine-based analogs (e.g., 1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine-¹³C16) exhibit higher polarity and aqueous solubility, making them more suitable for cell culture studies but less stable in organic solvents .

Research Findings and Practical Considerations

- Synthetic Challenges : The TIPS groups increase steric hindrance, complicating purification but improving shelf life compared to unprotected analogs .

- Cost and Availability : As a made-to-order product, the target compound is less accessible than commercial analogs like 2-Palmitoyl-rac-glycerol, with lead times varying based on regulatory compliance .

- Analytical Performance : In MS studies, its high molecular weight reduces volatility, requiring optimized ionization conditions compared to lower-weight deuterated standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.